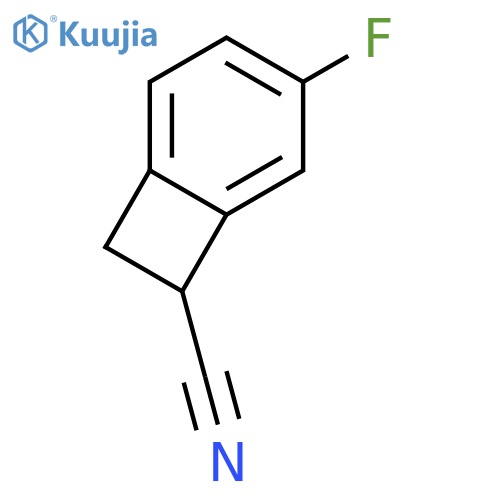

Cas no 103447-28-5 (4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile)

103447-28-5 structure

商品名:4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile

4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile 化学的及び物理的性質

名前と識別子

-

- Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile,4-fluoro-

- Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-fluoro- (9CI)

- 103447-28-5

- CS-0106603

- 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

- EN300-187820

- AKOS026742307

- AT28472

- Z1216846090

- SCHEMBL7540183

- 4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile

- 4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile

-

- インチ: InChI=1S/C9H6FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3H2

- InChIKey: VNNGYSSYVOTZGA-UHFFFAOYSA-N

- ほほえんだ: N#CC1CC2=CC=C(C=C12)F

計算された属性

- せいみつぶんしりょう: 147.04848

- どういたいしつりょう: 147.048427358g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- PSA: 23.79

4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-187820-0.1g |

4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |

103447-28-5 | 95% | 0.1g |

$407.0 | 2023-09-18 | |

| Enamine | EN300-187820-2.5g |

4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |

103447-28-5 | 95% | 2.5g |

$2295.0 | 2023-09-18 | |

| Enamine | EN300-187820-10.0g |

4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |

103447-28-5 | 95% | 10g |

$5037.0 | 2023-05-20 | |

| Enamine | EN300-187820-0.25g |

4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |

103447-28-5 | 95% | 0.25g |

$579.0 | 2023-09-18 | |

| TRC | B437308-5mg |

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |

103447-28-5 | 5mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-187820-1g |

4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |

103447-28-5 | 95% | 1g |

$1172.0 | 2023-09-18 | |

| 1PlusChem | 1P009LNP-5g |

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-fluoro- (9CI) |

103447-28-5 | 95% | 5g |

$4260.00 | 2023-12-26 | |

| A2B Chem LLC | AE47173-100mg |

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |

103447-28-5 | 95% | 100mg |

$464.00 | 2024-04-20 | |

| Aaron | AR009LW1-50mg |

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-fluoro- (9CI) |

103447-28-5 | 95% | 50mg |

$401.00 | 2025-01-23 | |

| Aaron | AR009LW1-2.5g |

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-fluoro- (9CI) |

103447-28-5 | 95% | 2.5g |

$3181.00 | 2023-12-16 |

4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

103447-28-5 (4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬